

# A Comprehensive Technical Guide to the Physicochemical Properties of Mono-methyl Succinate

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## Compound of Interest

Compound Name: Mono-Methyl Succinate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of **mono-methyl succinate**. The information is presented in a structured format to facilitate easy comparison and utilization in research and development settings.

## Core Physicochemical Properties

**Mono-methyl succinate**, also known as methyl hydrogen succinate, is the mono-ester of succinic acid and methanol.<sup>[1]</sup> Its fundamental properties are crucial for its application in chemical synthesis and drug development.

## Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of **mono-methyl succinate**.

| Property             | Value   | Source(s) |
|----------------------|---|-----------|
| Molecular Formula    | C <sub>5</sub> H <sub>8</sub> O <sub>4</sub>                          | [2][3]    |
| Molecular Weight     | 132.11 g/mol  | [2]       |
| Melting Point        | 54-59 °C  | [2][4]    |
| Boiling Point        | 151 °C at 20 mmHg   |           |
| 259.2 °C at 760 mmHg | [4]   |           |
| Solubility           | Slightly soluble in water.<br>Soluble in alcohol, ether, and benzene. | [2]       |
| pKa (Predicted)      | 4.42 ± 0.17   | [2]       |
| LogP (Predicted)     | Not available in search results                                       |           |
| Appearance           | White to off-white crystalline solid                                  | [2]       |
| CAS Number           | 3878-55-5   | [3]       |

## Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties are outlined below.

### Synthesis of Mono-methyl Succinate

**Mono-methyl succinate** is typically synthesized by the esterification of succinic anhydride with methanol.[2][5]

#### Method 1: Reflux Reaction[2]

- **Reaction Setup:** In a reaction vessel equipped with a stirrer and a reflux condenser, combine 400g of succinic anhydride and 200mL of anhydrous methanol.[2]
- **Reflux:** Heat the mixture to reflux. Continue heating for approximately 35 minutes until the solution becomes homogeneous, and then maintain reflux for an additional 30 minutes.[2]

- Solvent Removal: Remove the excess methanol under reduced pressure.[\[2\]](#)
- Crystallization and Isolation: Pour the hot reaction mixture into a large petri dish and allow it to cool and solidify.[\[2\]](#)
- Drying: Dry the resulting solid under vacuum to a constant weight to yield **mono-methyl succinate**.[\[2\]](#)

#### Method 2: Steam Bath Heating[\[5\]](#)

- Reaction Mixture: Vigorously shake a mixture of succinic anhydride (80.02 g) and dry methanol (38.9 mL) while heating on a steam bath until all the succinic anhydride has dissolved (approximately 18 minutes).[\[5\]](#)
- Continued Heating: Immerse the flask in the steam bath and continue to heat at reflux for an additional 25 minutes.[\[5\]](#)
- Solvent Removal: Remove the excess methanol under reduced pressure.[\[5\]](#)
- Purification: Cool the residue in an ice bath. Filter the resulting white precipitate and triturate it with water.[\[5\]](#)
- Drying: Dry the solid under vacuum until a constant weight is achieved.[\[5\]](#)

## Determination of Physicochemical Properties

The following are general experimental protocols that can be adapted for the determination of the physicochemical properties of **mono-methyl succinate**.

#### Melting Point Determination (Capillary Method)[\[6\]](#)[\[7\]](#)

- Sample Preparation: Place a small amount of finely powdered **mono-methyl succinate** into a capillary tube, sealed at one end.[\[6\]](#)[\[7\]](#)
- Apparatus Setup: Attach the capillary tube to a thermometer.[\[6\]](#)
- Heating: Heat the sample in a melting point apparatus or an oil bath. The temperature should be raised slowly, at a rate of approximately 1-2 °C per minute, as the melting point is

approached.

- Observation: Record the temperature at which the substance first begins to melt and the temperature at which the last solid crystal disappears. This range represents the melting point.[\[7\]](#)

#### Boiling Point Determination (Capillary Method)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Sample Preparation: Place a small amount of liquid **mono-methyl succinate** (if melted) into a small test tube. Invert a sealed capillary tube into the liquid.[\[8\]](#)[\[9\]](#)
- Apparatus Setup: Attach the test tube to a thermometer and place it in a heating bath.[\[9\]](#)
- Heating: Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube.[\[10\]](#)
- Observation: Remove the heat source and allow the liquid to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[\[10\]](#)

#### Solubility Determination[\[11\]](#)[\[12\]](#)

- Solvent Addition: In a small test tube, add a small, measured amount of **mono-methyl succinate** (e.g., 25 mg).[\[11\]](#)
- Titration with Solvent: Add a measured volume of the solvent (e.g., water, ethanol, ether) in small portions, shaking vigorously after each addition.[\[11\]](#)
- Observation: Observe whether the solid dissolves completely. Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in g/100 mL).[\[12\]](#)

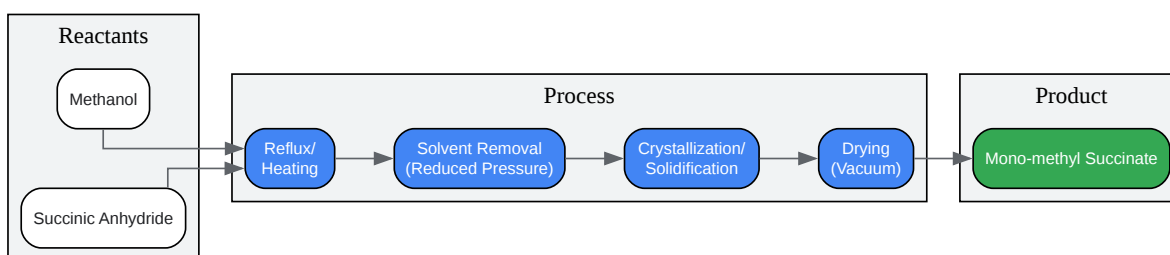
#### pKa Determination (Potentiometric Titration)[\[13\]](#)[\[14\]](#)

- Solution Preparation: Dissolve a known quantity of **mono-methyl succinate** in deionized water to create a solution of known concentration.[\[14\]](#)
- Titration Setup: Calibrate a pH meter using standard buffer solutions. Place the **mono-methyl succinate** solution in a beaker with a magnetic stirrer and immerse the pH electrode.[\[13\]](#)

- Titration: Gradually add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, known increments.[13][14]
- Data Collection: Record the pH of the solution after each addition of the titrant.[13]
- Analysis: Plot a titration curve of pH versus the volume of titrant added. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.[14]

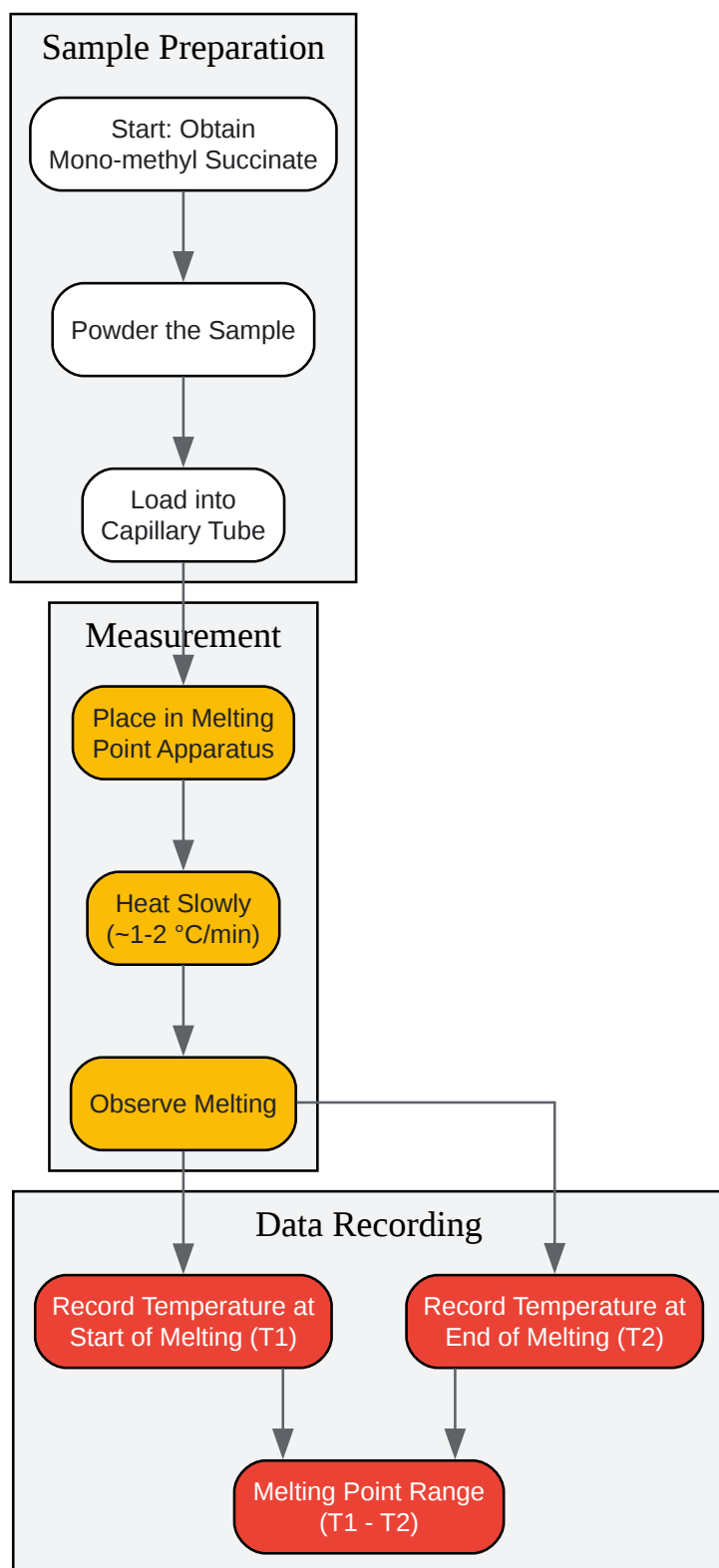
## Visualizations

The following diagrams illustrate the synthesis workflow for **mono-methyl succinate** and a general experimental workflow for determining its melting point.



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Caption: Synthesis workflow for **mono-methyl succinate**.



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Caption: Experimental workflow for melting point determination.

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